molecular formula C8H6Cl2Te B12567054 [(1,2-Dichloroethenyl)tellanyl]benzene CAS No. 174842-09-2

[(1,2-Dichloroethenyl)tellanyl]benzene

Cat. No.: B12567054
CAS No.: 174842-09-2
M. Wt: 300.6 g/mol
InChI Key: SZEGOTALCMDYJA-UHFFFAOYSA-N
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Description

[(1,2-Dichloroethenyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 1,2-dichloroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,2-Dichloroethenyl)tellanyl]benzene typically involves the reaction of tellurium tetrachloride with a suitable precursor, such as 1,2-dichloroethene, in the presence of a benzene solvent. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(1,2-Dichloroethenyl)tellanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.

    Reduction: Reduction reactions may yield tellurium-containing anions or lower oxidation state tellurium compounds.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include various tellurium-containing compounds, such as tellurium oxides, tellurium anions, and substituted tellurium derivatives.

Scientific Research Applications

[(1,2-Dichloroethenyl)tellanyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organotellurium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which [(1,2-Dichloroethenyl)tellanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom plays a crucial role in these interactions, often forming coordination complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1,2-Dichloroethenyl)selenyl]benzene
  • [(1,2-Dichloroethenyl)stannyl]benzene
  • [(1,2-Dichloroethenyl)germyl]benzene

Uniqueness

[(1,2-Dichloroethenyl)tellanyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its selenium, tin, and germanium analogs. These properties include higher atomic weight, different redox potentials, and unique coordination chemistry, making it a valuable compound for specialized applications.

Properties

CAS No.

174842-09-2

Molecular Formula

C8H6Cl2Te

Molecular Weight

300.6 g/mol

IUPAC Name

1,2-dichloroethenyltellanylbenzene

InChI

InChI=1S/C8H6Cl2Te/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H

InChI Key

SZEGOTALCMDYJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Te]C(=CCl)Cl

Origin of Product

United States

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